molecular formula C16H12N2 B597939 1-Benzyl-1H-indole-4-carbonitrile CAS No. 177548-00-4

1-Benzyl-1H-indole-4-carbonitrile

Cat. No.: B597939
CAS No.: 177548-00-4
M. Wt: 232.286
InChI Key: YGQZDFZJZXNPOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-indole-4-carbonitrile consists of a benzyl group attached to an indole ring at the 1-position and a carbonitrile group at the 4-position. The molecular weight of this compound is 232.286.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not provided in the search results, indoles are known to be versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds .

Scientific Research Applications

  • Synthesis of Highly Functionalized Indoles : An approach for preparing polysubstituted indole-2-carbonitriles, including derivatives of 1-Benzyl-1H-indole-4-carbonitrile, was explored through cross-coupling reactions. These methods are significant for the development of complex organic compounds (Hrizi et al., 2021).

  • Novel Compound Synthesis : A new compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized and characterized, showcasing the chemical diversity achievable with 1-Benzyl-1H-indole derivatives (Petrova et al., 2023).

  • Vinylnitrene Cyclization for Indole Synthesis : The synthesis of 4-hydroxy-1H-indole-2-carbonitrile was achieved through a unique azide decomposition method to form the indole ring, illustrating another synthetic route involving indole carbonitriles (Adams et al., 1991).

  • Regio-selective Synthesis of Benzo[a]carbazoles : Research demonstrated the use of this compound derivatives in the regio-selective synthesis of benzo[a]carbazoles, highlighting their potential in creating complex molecular structures (Li et al., 2017).

  • Alkyne-Imidate Cyclization for Indole Synthesis : This study explored the synthesis of 1-alkoxypyrazino[1,2-a]indoles using 1-(propargyl)indol-2-carbonitriles, an example of the diverse synthetic applications of indole carbonitriles (Festa et al., 2018).

  • Nenitzescu Synthesis of 2‐methyl‐4‐(trifluoromethyl)‐1H‐indole‐5‐carbonitrile : This research presents a practical and convergent synthesis of a key intermediate in the development of selective androgen receptor modulators, demonstrating the pharmaceutical applications of indole carbonitriles (Boros et al., 2011).

  • Anti-inflammatory Properties of Chalcone Derivatives : This study investigated the synthesis and biological evaluation of new chalcone derivatives involving this compound, showing its potential in medicinal chemistry (Rehman et al., 2022).

Safety and Hazards

The safety information for 1-Benzyl-1H-indole-4-carbonitrile indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

1-benzylindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQZDFZJZXNPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651892
Record name 1-Benzyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177548-00-4
Record name 1-Benzyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of indole-4-carbonitrile (2.0 g, 14.1 mmol, 1 eq) and benzyl bromide (2.17 mL, 18.3 mmol, 1.3 eq) in dry DMF (20 mL) was added, at rt, NaH (733 mg, 18.3 mmol, 1.3 eq) portionwise under Ar(g). The resulting reaction mixture was stirred at rt overnight, and was subsequently partitioned with H2O (30 mL), and then extracted with EtOAc (3×20 mL) and CH2Cl2 (20 mL). The combined organic extracts were dried over MgSO4 and the solvent was removed in vacuo. The residue was further purified by silica gel column chromatography with hexane/EtOAc (9:1-1:3) to furnish the product, 2, as a white solid (3.30 g, 99%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
733 mg
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
3.3 g
Type
reactant
Reaction Step Four

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